

Spectroscopic data of 2-Methyl-6-nitrobenzonitrile (^1H NMR, ^{13}C NMR, IR)

Author: BenchChem Technical Support Team. Date: January 2026

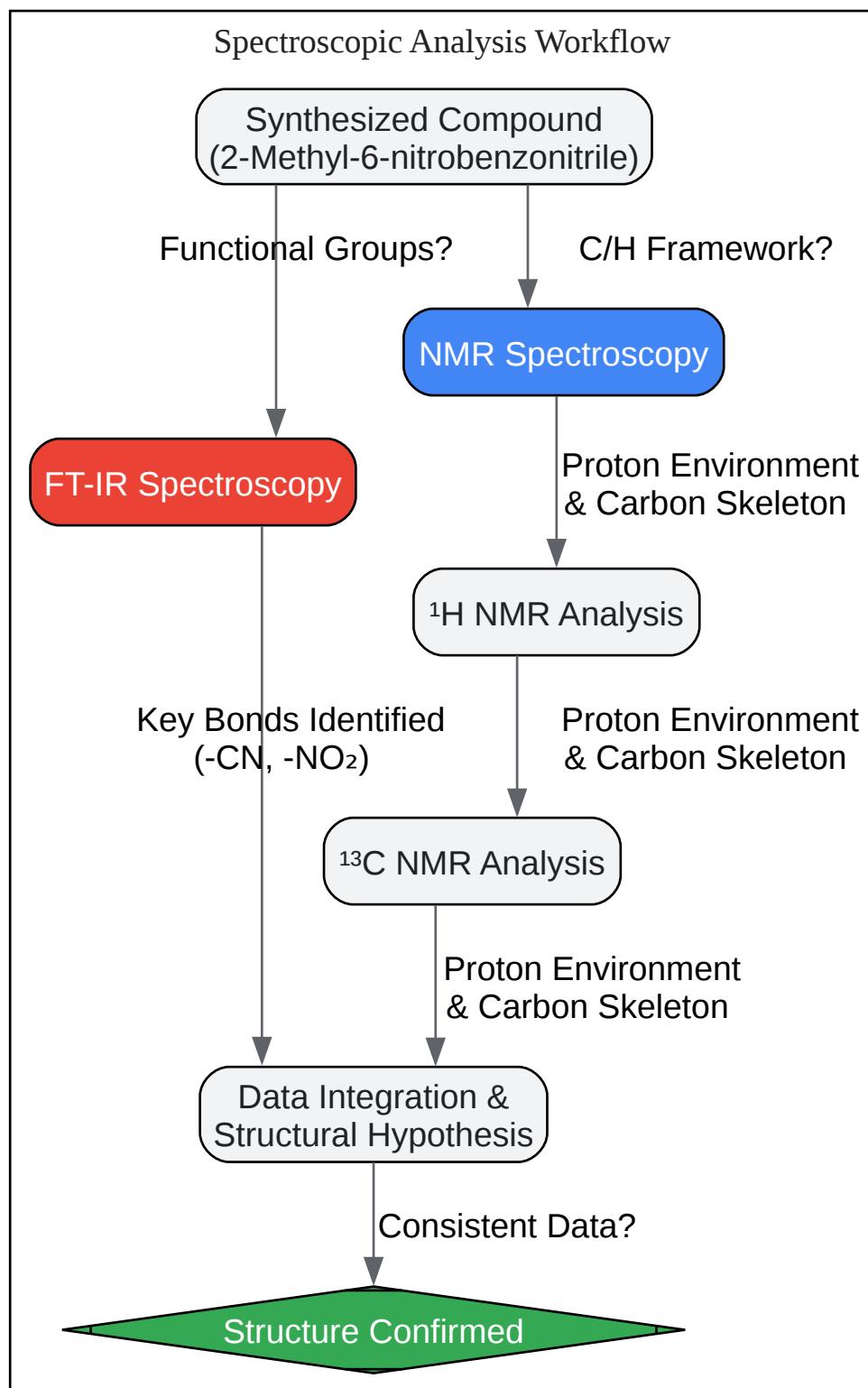
Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzonitrile

Cat. No.: B157223

[Get Quote](#)

A Comprehensive Spectroscopic Guide to 2-Methyl-6-nitrobenzonitrile


Introduction

In the fields of pharmaceutical development and materials science, the unambiguous structural confirmation of synthesized molecules is the bedrock of all subsequent research. **2-Methyl-6-nitrobenzonitrile** (CAS No: 1885-76-3; Molecular Formula: $\text{C}_8\text{H}_6\text{N}_2\text{O}_2$) is an interesting building block due to the orthogonal electronic nature of its methyl, nitro, and nitrile substituents.^{[1][2]} This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ^1H NMR, ^{13}C NMR, and Infrared (IR) spectroscopy.

As a Senior Application Scientist, it is important to note that while this compound is commercially available, a complete, peer-reviewed, and publicly accessible set of its spectral data is not readily found in unified databases.^{[3][4]} This is a common scenario in research. Therefore, this guide has been constructed by leveraging established spectroscopic principles, spectral data from closely related structural analogs, and predictive models. This approach mirrors the real-world workflow of a research scientist: using foundational knowledge to interpret and validate a molecular structure, even with incomplete reference data. The synergy between these orthogonal techniques provides a robust, self-validating system for structural elucidation.

Logical Workflow for Spectroscopic Analysis

The confirmation of a chemical structure is a systematic process. Each spectroscopic method provides a unique piece of the puzzle, and their combined interpretation leads to a confident assignment. The following workflow represents a standard approach in a chemical analysis laboratory.

[Click to download full resolution via product page](#)

Caption: Structure of **2-Methyl-6-nitrobenzonitrile** with proton assignments.

Standard Experimental Protocol: ¹H NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Methyl-6-nitrobenzonitrile** in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. [5]3. Acquisition: Record the spectrum at room temperature. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the peaks to determine the relative proton ratios.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule. While slower to acquire than ¹H NMR due to the low natural abundance of ¹³C, it is essential for confirming the carbon framework.

Predicted ¹³C NMR Data

Based on substituent effect calculations and data from analogs like 2-methylbenzonitrile and 4-nitrobenzonitrile, the following chemical shifts can be predicted. [5][6]

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Type
C-CN	~117	Quaternary
C-NO ₂	~150	Quaternary
C-CH ₃	~140	Quaternary
C-1 (ipso-CN)	~110	Quaternary
C-3	~135	CH
C-4	~133	CH
C-5	~125	CH

| -CH₃ | ~20 | CH₃ |

Expert Interpretation

- Quaternary Carbons: Four carbon signals will show no multiplicity in a standard broadband-decoupled spectrum. The carbon attached to the highly electronegative nitro group (C-NO₂) will be the most downfield aromatic carbon (~150 ppm). The nitrile carbon itself (-CN) appears around 117 ppm. The two remaining quaternary carbons are those bonded to the nitrile (C-1) and methyl (C-CH₃) groups.
- Aromatic CH Carbons: Three signals will appear for the protonated carbons. Their relative positions are governed by the complex interplay of the three substituents.
- Aliphatic Carbon: The methyl carbon (-CH₃) will appear in the typical upfield aliphatic region, around 20 ppm. [5]

Standard Experimental Protocol: ¹³C NMR

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial.
- Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

- Acquisition: Record a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A larger number of scans and a longer relaxation delay are required compared to ^1H NMR.
- Processing: Process the data similarly to the ^1H spectrum. The solvent peak (CDCl_3 at δ 77.16 ppm) is typically used for chemical shift referencing. [7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Characteristic IR Absorption Bands

The presence of the nitrile and nitro groups gives **2-Methyl-6-nitrobenzonitrile** a highly characteristic IR spectrum.

Wavenumber (cm^{-1})	Functional Group	Vibrational Mode	Expected Intensity
~3100-3000	Aromatic C-H	Stretch	Medium-Weak
~2980-2850	Methyl C-H	Stretch	Medium-Weak
~2230	Aromatic Nitrile (-C≡N)	Stretch	Strong, Sharp
~1600, ~1470	Aromatic C=C	Ring Stretch	Medium
~1530	Aromatic Nitro (-NO ₂)	Asymmetric Stretch	Strong
~1350	Aromatic Nitro (-NO ₂)	Symmetric Stretch	Strong

Expert Interpretation

The most definitive peaks for confirming the structure are:

- Nitrile Stretch: A strong, sharp peak around 2230 cm^{-1} . Conjugation with the aromatic ring typically shifts this frequency to a slightly lower wavenumber compared to aliphatic nitriles.
- Nitro Group Stretches: Two very strong absorptions are characteristic of the NO_2 group. [8]The asymmetric stretch appears around 1530 cm^{-1} , and the symmetric stretch appears around 1350 cm^{-1} . [8]The presence of both intense peaks is a reliable indicator of a nitro compound.
- C-H Stretches: The spectrum will also show weaker absorptions for aromatic C-H stretches just above 3000 cm^{-1} and aliphatic C-H stretches from the methyl group just below 3000 cm^{-1} .

Standard Experimental Protocol: FT-IR (KBr Pellet)

- Sample Preparation: Grind a small amount (~1-2 mg) of **2-Methyl-6-nitrobenzonitrile** with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.
- Analysis: Record the spectrum, typically in the $4000\text{-}400\text{ cm}^{-1}$ range. An air background spectrum should be taken first.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of **2-Methyl-6-nitrobenzonitrile** is a prime example of how different spectroscopic techniques provide complementary and confirmatory evidence. IR spectroscopy rapidly confirms the presence of the key nitrile and nitro functional groups. ^1H NMR spectroscopy then maps the precise arrangement and connectivity of the protons on the molecular scaffold. Finally, ^{13}C NMR confirms the carbon skeleton, including the number and type of all carbon atoms. When combined, the predicted data from these three techniques forms a unique and internally consistent "fingerprint" that allows for the unambiguous confirmation of the target structure, providing researchers with the analytical confidence needed to proceed with their work.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
- UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.
- Bioregistry. (n.d.). Spectral Database for Organic Compounds.
- Royal Society of Chemistry. (2024). Supplementary Information.
- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS).
- Centers for Disease Control and Prevention. (n.d.). Supporting Information.
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232).
- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). AIST:Spectral Database for Organic Compounds, SDBS.
- National Center for Biotechnology Information. (n.d.). 2-Methyl-3-nitrobenzonitrile.
- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
- Scientific Research Publishing. (n.d.). Spectral Database for Organic Compounds, SDBS.
- PubChemLite. (n.d.). **2-methyl-6-nitrobenzonitrile** (C₈H₆N₂O₂).
- National Institute of Standards and Technology. (n.d.). Benzene, nitro-. In NIST Chemistry WebBook.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- National Center for Biotechnology Information. (n.d.). 2-Methoxy-6-nitrobenzonitrile. PubChem Compound Database.
- National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-methyl-. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Methyl-6-nitrobenzonitrile 98 1885-76-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]
- 3. 2-METHYL-6-NITROBENZONITRILE | 1885-76-3 [chemicalbook.com]
- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. Benzene, nitro- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic data of 2-Methyl-6-nitrobenzonitrile (^1H NMR, ^{13}C NMR, IR)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157223#spectroscopic-data-of-2-methyl-6-nitrobenzonitrile-h-nmr-c-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com